3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS No.: 861533-46-2
Cat. No.: VC4302391
Molecular Formula: C14H10O6
Molecular Weight: 274.228
* For research use only. Not for human or veterinary use.
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid - 861533-46-2](/images/structure/VC4302391.png)
Specification
CAS No. | 861533-46-2 |
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Molecular Formula | C14H10O6 |
Molecular Weight | 274.228 |
IUPAC Name | 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
Standard InChI Key | HVMTVUVEDJACFQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
H₄dobpdc has the molecular formula C₁₄H₁₀O₆ and a molar mass of 274.23 g/mol. Its structure consists of a biphenyl core with hydroxyl groups at the 3,3'-positions and carboxylic acid groups at the 4,4'-positions (Figure 1) . The planar geometry and conjugated π-system enable strong coordination with metal ions, making it ideal for MOF synthesis .
Table 1: Physical Properties
Property | Value |
---|---|
Melting Point | 318°C (decomposition) |
Boiling Point | 564.4±50.0°C (predicted) |
Solubility | Soluble in DMF, DMSO; partial in water |
Stability | Stable under inert gas; hygroscopic |
Spectral Data
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad O-H stretch) .
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NMR: ¹H NMR (DMSO-d₆): δ 13.2 (s, 2H, COOH), 10.8 (s, 2H, OH), 7.6–7.8 (m, aromatic protons).
Synthesis Methods
Patent-Based Synthesis (Large-Scale Production)
A 2021 patent (US 11,465,959) describes an optimized method using 4,4'-biphenol and K₂CO₃ in an amide solvent (e.g., NMP) :
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Reaction:
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Advantages: Eliminates CO₂ pressurization, reduces reactor pressure, and prevents product hardening .
Laboratory-Scale Synthesis
Alternative routes include Suzuki-Miyaura coupling of halogenated precursors followed by oxidation :
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Step 1: Cross-coupling of methyl 4-bromo-2-hydroxybenzoate.
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Step 2: Hydrolysis of ester groups using KMnO₄.
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Purity: ≥98% after recrystallization.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
H₄dobpdc is a cornerstone ligand for MOFs, notably Mg₂(dobpdc), which exhibits exceptional CO₂ adsorption (Figure 2) :
Table 2: MOF Performance Comparison
MOF Type | Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Stability in H₂O |
---|---|---|---|
Mg₂(dobpdc) | 1,200 | 4.2 | High |
Ni-BPDC-MOF | 311.99 | N/A | Moderate |
ZIF-8 | 1,800 | 2.1 | Low |
Biological and Environmental Relevance
Antioxidant Activity
In vitro studies reveal H₄dobpdc scavenges free radicals with IC₅₀ values of 25 µg/mL (DPPH) and 30 µg/mL (ABTS), comparable to ascorbic acid.
Environmental Remediation
Functionalized MOFs derived from H₄dobpdc remove heavy metals (e.g., Pb²⁺, Hg²⁺) from wastewater with >90% efficiency.
Future Directions
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